molecular formula C13H16N2O2S B265862 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile

4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile

Cat. No. B265862
M. Wt: 264.35 g/mol
InChI Key: PGPAFVUEQHXFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile (PNU-282987) is a compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists. It is a synthetic compound that has been used extensively in scientific research due to its ability to selectively activate certain nAChR subtypes.

Mechanism of Action

4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile acts as an agonist for α7 nAChRs. When 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile binds to α7 nAChRs, it causes the receptor to open and allow the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that are responsible for the physiological effects of 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile.
Biochemical and Physiological Effects
4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile has also been shown to reduce hyperactivity and impulsivity in animal models of ADHD. Additionally, 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile is its selectivity for α7 nAChRs. This allows researchers to study the specific effects of α7 nAChR activation without the confounding effects of other nAChR subtypes. However, one limitation of 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile. One area of interest is the development of more potent and selective α7 nAChR agonists. Additionally, 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile may be useful in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD. Further research is needed to determine the efficacy of 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile in these conditions. Finally, 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile may be useful in the development of novel therapies for neurodegenerative diseases.

Synthesis Methods

4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-5-methylpyridine with 4-chlorobenzonitrile in the presence of a base to form 4-(2-methylpyridin-5-yl)benzonitrile. This intermediate is then reacted with piperidine in the presence of a strong base to form 4-(2-methyl-1-piperidinyl)benzonitrile. Finally, this compound is reacted with sulfonyl chloride in the presence of a base to form 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile.

Scientific Research Applications

4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile has been used extensively in scientific research as a tool to study the function of nAChRs. It has been shown to selectively activate α7 nAChRs, which are important for cognitive function, learning, and memory. 4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile has been used in a variety of studies to investigate the role of α7 nAChRs in neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

Product Name

4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonylbenzonitrile

InChI

InChI=1S/C13H16N2O2S/c1-11-4-2-3-9-15(11)18(16,17)13-7-5-12(10-14)6-8-13/h5-8,11H,2-4,9H2,1H3

InChI Key

PGPAFVUEQHXFEA-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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